1H-1,2,4-Triazole-1-ethanol
Overview
Description
1H-1,2,4-Triazole-1-ethanol is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The specific compound you’re asking about, 1H-1,2,4-Triazole-1-ethanol, has an additional ethanol group attached to it .
Synthesis Analysis
The synthesis of 1H-1,2,4-Triazole-1-ethanol and its derivatives often involves reactions with various ester ethoxycarbonylhydrazones and primary amines . Another study reported the synthesis of 1H-1,2,4-triazole derivatives using a backbone modification strategy . The compounds were chemically synthesized and screened on Arabidopsis thaliana and Oryza sativa .Molecular Structure Analysis
The molecular structure of 1H-1,2,4-Triazole-1-ethanol is characterized by the presence of a triazole ring and an ethanol group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
1H-1,2,4-Triazole-1-ethanol and its derivatives have been found to participate in various chemical reactions. For instance, they have been used as catalysts in the synthesis of 2H-indazolo[2,1-b]phthalazine-triones and triazolo[1,2-a]indazole-triones . The carbon atoms in 1H-1,2,4-triazoles are π deficient and susceptible to nucleophilic substitution under mild conditions .Scientific Research Applications
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Strigolactone Biosynthesis Inhibitors
- Novel 1H-1,2,4-triazole derivatives were designed as Strigolactone (SL) biosynthesis inhibitors .
- These inhibitors have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp .
- The structure–activity relationship analysis enabled the discovery of a potential SL biosynthesis inhibitor B4 with promising activity in increasing shoot branching, elongating taproot by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO) .
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Organocatalysis and Materials Science
- Triazoles have found broad applications in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
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Antiviral Activities
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Propellants, Explosives, and Pyrotechnics
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Therapeutic Applications
- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
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Chemical Synthesis
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Bioconjugation and Chemical Biology
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Fluorescent Imaging
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Supramolecular Chemistry
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Polymer Chemistry
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Agrochemicals
Safety And Hazards
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-2-1-7-4-5-3-6-7/h3-4,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVALLQETQTQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186402 | |
Record name | 1H-1,2,4-Triazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-1-ethanol | |
CAS RN |
3273-14-1 | |
Record name | 1H-1,2,4-Triazole-1-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003273141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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